molecular formula C26H24ClNO4 B8229290 (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid

Cat. No.: B8229290
M. Wt: 449.9 g/mol
InChI Key: HHHHCEYJOHVRAQ-DEOSSOPVSA-N
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Description

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is significant in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid typically involves the protection of the amino group using the Fmoc group. The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, which involve the use of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction proceeds through the nucleophilic attack of the amine on the Fmoc-Cl, resulting in the formation of the Fmoc-protected amino acid.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs automated solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides and amino acid derivatives by sequentially adding protected amino acids to a growing peptide chain on a solid support .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd/C, NaBH4

    Substitution: Piperidine in DMF

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions used.

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled deprotection of the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics.

Properties

IUPAC Name

(2S)-5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHHCEYJOHVRAQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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